2-溴-N-(4-甲基-1,3-噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

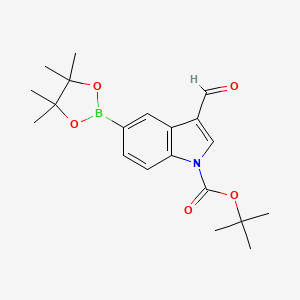

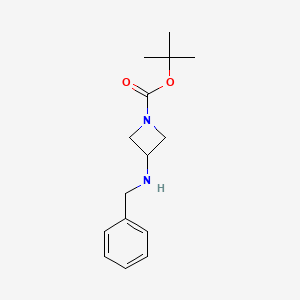

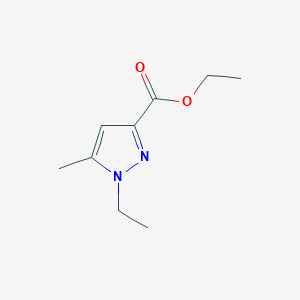

The compound "2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide" is a brominated propanamide derivative with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including drug discovery, antimicrobial activity, and as precursors for further chemical synthesis .

Synthesis Analysis

The synthesis of thiazole derivatives can involve the use of synthons such as 1,3-dibromo-1,1-difluoro-2-propanone, which allows the introduction of a bromodifluoromethyl group into the thiazole ring . Another related compound, 2-bromo-3-(5-imidazolyl)propanol, was synthesized from histidine, indicating that amino acids can serve as starting materials for the synthesis of brominated propanamide derivatives . The synthesis processes often involve multiple steps, including diazotization, which can lead to racemization, and the use of bromine as a cyclic reagent . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using techniques such as NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound was analyzed and found to belong to the monoclinic system, providing detailed information about the arrangement of atoms within the crystal lattice . These structural analyses are crucial for understanding the conformational features of the compounds, which can influence their biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including transformations that allow for the introduction of different functional groups or the exchange of atoms such as bromine for fluorine, which can be useful in radiopharmaceutics . The reactivity of these compounds can be exploited to create a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as drug development or as intermediates in organic synthesis. The herbicidal activity of a thiadiazolopyrimidinyl propanamide derivative was evaluated, indicating that these compounds can also have applications in agriculture . Additionally, the psychotropic, anti-inflammatory, and cytotoxic activities of some thiazole derivatives have been investigated, demonstrating their potential as therapeutic agents .

科学研究应用

尿素酶抑制和细胞毒性

一系列新型的双杂环丙酰胺类化合物显示出对尿素酶的良好活性,尿素酶与某些医学和农业状况相关联,而且这些化合物没有表现出明显的细胞毒性。这些化合物是从乙酸2-(2-氨基-1,3-噻唑-4-基)酯出发合成的,导致了各种取代丙酰胺的产生。这些分子不仅表现出尿素酶抑制潜力,还表现出低细胞毒性行为,通过溶血试验和分子对接分析证实(Abbasi et al., 2020)。

抗菌和细胞毒性活性

合成了新的噻唑衍生物,包括与2-溴-N-(4-甲基-1,3-噻唑-2-基)丙酰胺结构相关的化合物,并评估了它们的抗菌和细胞毒性活性。在这些化合物中,特定的衍生物显示出高抗菌活性和对各种菌株的抗念珠菌效果,以及对不同人类白血病细胞和小鼠胚胎成纤维细胞的细胞毒性(Dawbaa et al., 2021)。

光动力疗法应用

合成了新的含噻唑基团取代的锌酞菁衍生物,展示出显著的光物理和光化学性质。这些性质表明这些化合物在癌症治疗的光动力疗法(PDT)中具有潜在应用价值。这些化合物表现出高单线态氧量子产率,这是PDT中使用的II型光敏剂有效性的关键因素(Pişkin et al., 2020)。

药物发现和开发

合成了噻唑衍生物,用于它们在药物发现中的潜在用途,突出它们作为新治疗剂核心结构的多功能性。通过各种合成途径,这些化合物展示了一系列生物活性,潜在地涵盖不同的治疗领域(Colella et al., 2018)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound’s storage temperature is between 28°c, indicating that it may have specific storage requirements for maintaining its stability .

Result of Action

Some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities .

属性

IUPAC Name |

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKIOXSOJPKEKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

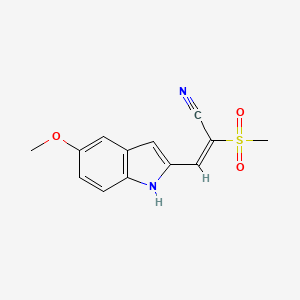

CC1=CSC(=N1)NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586118 |

Source

|

| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

CAS RN |

879609-86-6 |

Source

|

| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)